3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that belongs to the class of triazaspiro compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the 4-chlorobenzyl group: This step involves the substitution of a hydrogen atom with a 4-chlorobenzyl group using a suitable reagent.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of catalysts, solvents, and temperature control to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the 4-chlorobenzyl group can be replaced with other substituents using appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as RIPK1 and MLKL . These interactions inhibit the necroptosis pathway, thereby preventing cell death and reducing inflammation . The compound’s ability to modulate these pathways makes it a promising candidate for the treatment of diseases associated with necroptosis .
Comparison with Similar Compounds
3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be compared with other similar compounds, such as:
8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but has different substituents, leading to variations in biological activity and therapeutic potential.
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a different substitution pattern and may exhibit different pharmacological properties.
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds are also studied for their potential as RIPK1 inhibitors and have shown promising results in preclinical studies.
The uniqueness of this compound lies in its specific substitution pattern and its ability to modulate necroptosis pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-8-propanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-2-14(22)20-9-7-17(8-10-20)15(23)21(16(24)19-17)11-12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIASGCNIXWIVQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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